molecular formula C13H16F3NO B1438433 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine CAS No. 405062-74-0

3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine

Cat. No.: B1438433
CAS No.: 405062-74-0
M. Wt: 259.27 g/mol
InChI Key: JOGHAZMIPHVCQX-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits positional isomerism depending on the substitution pattern of the trifluoromethyl group on the benzene ring:

  • 3-substituted isomer : The trifluoromethyl group is at the 3-position (meta) of the phenoxy ring (as in this compound).
  • 2- or 4-substituted isomers : Trifluoromethyl at the 2- (ortho) or 4- (para) positions (e.g., 4-trifluoromethyl variant in PubChem CID 56831124).

Additionally, chain isomerism may arise if the methylene bridge (-CH$$_2$$-) is repositioned relative to the piperidine or phenoxy group.

Stereochemical Considerations

The piperidine ring introduces potential chirality:

  • The carbon at the 3-position of the piperidine ring (attached to the methylphenoxy group) is a chiral center if the substituents are non-equivalent.
  • Substituents at this carbon include:
    • Two CH$$_2$$ groups (from the piperidine ring).
    • A -CH$$2$$-O-C$$6$$H$$4$$-CF$$3$$ group.
    • A hydrogen atom.

This configuration creates two enantiomers (R and S ). However, synthetic routes (e.g., Rh-catalyzed asymmetric reductive Heck reactions) may produce enantiomerically enriched forms. For example, similar piperidine derivatives like Preclamol and Niraparib are synthesized with >95% enantiomeric excess (ee).

Conformational Analysis

The piperidine ring adopts a chair conformation , with the bulky trifluoromethylphenoxymethyl group preferentially occupying an equatorial position to minimize steric strain.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenoxy]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-4-1-5-12(7-11)18-9-10-3-2-6-17-8-10/h1,4-5,7,10,17H,2-3,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHAZMIPHVCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656504
Record name 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405062-74-0
Record name 3-[[3-(Trifluoromethyl)phenoxy]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405062-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process Summary:

  • The reaction is performed in a stainless steel autoclave (316L).
  • The mixture of piperidine carboxylic acid (or chloro-substituted derivative), sulfur tetrafluoride, anhydrous hydrofluoric acid, and chlorinated solvent is stirred and heated (50–150 °C) for 3–4 hours.
  • After cooling, the reaction mixture is quenched in ice water and neutralized with sodium hydroxide to pH 10.
  • The product is extracted with organic solvents (methylene chloride or chloroform) and purified by distillation.

Advantages:

  • High product purity (above 95%).
  • Moderate to good yields (54.5–80.6%).
  • The method allows direct introduction of trifluoromethyl groups replacing carboxylic acid moieties.

Limitations:

  • Use of hazardous reagents (SF₄, HF).
  • Requires specialized equipment for handling corrosive and toxic reagents.
  • Reaction pressure and temperature need careful control.
Ether Formation via Nucleophilic Substitution

The trifluoromethylphenoxy moiety can be introduced by reacting 3-(trifluoromethyl)phenol derivatives with halomethyl-piperidine intermediates.

Typical synthetic approach:

  • Preparation of 3-(trifluoromethyl)phenol.
  • Activation of piperidine at the 3-position with a suitable leaving group (e.g., halide).
  • Nucleophilic substitution of the halide by the phenolate anion to form the ether linkage.

This method is generally performed under basic conditions, using potassium carbonate or similar bases, in solvents such as dimethylformamide or acetonitrile, at moderate temperatures (50–80 °C).

Example Reaction:

$$
\text{3-(Trifluoromethyl)phenol} + \text{3-(halomethyl)piperidine} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine}
$$

This route allows for selective formation of the ether bond and is adaptable to various substituted phenols and piperidine derivatives.

Detailed Reaction Parameters and Data Table

Parameter Typical Range / Value Notes
Starting materials Piperidine carboxylic acid derivatives, 3-(trifluoromethyl)phenol Purity > 95% recommended
Fluorination reagent Sulfur tetrafluoride (SF₄) Requires careful handling
Solvent system Anhydrous hydrofluoric acid + methylene chloride or chloroform Mass ratio HF:CHCl₃ = 1:1 to 1:10
Reaction temperature 50–150 °C Optimal 75–105 °C for industrial scale
Reaction time 3–4 hours Longer times may reduce yield due to side reactions
Neutralization Sodium hydroxide to pH ~10 Critical for product isolation
Extraction solvent Methylene chloride or chloroform Efficient for product recovery
Purification Fractional distillation Ensures high purity (>95%)
Yield 54–81% Depends on starting material and conditions

Mechanistic Insights

  • The fluorination of piperidine carboxylic acids by SF₄ proceeds via conversion of the carboxyl group into a trifluoromethyl group.
  • HF acts both as a solvent and as a complexing agent protecting the amino group from undesired side reactions.
  • The chlorinated solvent moderates reaction pressure and improves safety.
  • The nucleophilic substitution for ether formation proceeds via phenolate attack on an activated halomethyl group on piperidine, forming the ether bond.

Research Findings and Industrial Relevance

  • The SF₄ fluorination method, despite its hazards, remains a practical approach for industrial synthesis of trifluoromethylated piperidines due to its relatively short reaction time and good yields.
  • Ether formation methods provide flexibility for structural modifications and are useful in medicinal chemistry for generating analog libraries.
  • Optimization of solvent ratios, temperature, and reaction time is critical to maximize yield and purity.
  • The trifluoromethyl group significantly influences the physicochemical properties of the molecule, enhancing its potential as a pharmacophore.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
SF₄ Fluorination Piperidine carboxylic acids SF₄, HF, CHCl₃, 75–150 °C, 3–4 h 54–81 95–98 Direct trifluoromethyl introduction, scalable Hazardous reagents, special equipment
Nucleophilic Ether Formation 3-(Trifluoromethyl)phenol + halomethyl piperidine Base (K₂CO₃), polar aprotic solvent, 50–80 °C Moderate High Selective ether bond formation, structural diversity Multi-step, requires halomethyl intermediate

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride

  • Molecular Formula: C₁₂H₁₅ClF₃NO (281.70 g/mol).
  • Key Differences: The trifluoromethylphenoxy group is attached to the 4-position of the piperidine ring instead of the 3-position.
  • Implications : Positional isomerism can alter receptor binding kinetics. For example, 4-substituted piperidines often exhibit distinct pharmacological profiles compared to 3-substituted analogs due to differences in spatial orientation .

3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine

  • CAS : 405063-22-1.
  • Key Differences: The trifluoromethyl group is located at the 4-position of the phenoxy ring instead of the 3-position.

Substituent Linker Variations

4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride

  • Molecular Formula: C₁₄H₁₇ClF₃NO.
  • Key Differences: The phenoxy group is connected via a two-carbon ethyl linker instead of a methyl group.
  • Implications : Extended linkers increase conformational flexibility, which may enhance or reduce binding to rigid targets. Ethyl-linked analogs often show modified metabolic stability compared to methyl-linked derivatives .

Fluorination Patterns

(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

  • Molecular Formula: C₂₀H₁₉F₆NO (403.36 g/mol).
  • Key Differences : Incorporates two trifluoromethyl groups on the phenyl ring and a phenyl substituent on the piperidine.
  • Implications : Increased fluorination enhances lipophilicity (logP) and metabolic resistance but may reduce aqueous solubility. Bis-CF₃ analogs are common in kinase inhibitors due to improved target occupancy .

Pharmacologically Relevant Analogs

Paroxetine Hydrochloride

  • Structure : 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
  • Key Differences: Replaces the trifluoromethylphenoxy group with a benzodioxolyl moiety and adds a 4-fluorophenyl group.
  • Implications: Paroxetine is a selective serotonin reuptake inhibitor (SSRI), suggesting that 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine derivatives could be explored for CNS targets. The trifluoromethyl group may confer higher blood-brain barrier penetration compared to non-fluorinated SSRIs .

Biological Activity

3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a trifluoromethyl group, suggests diverse interactions with biological targets. This article reviews the current understanding of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 251.24 g/mol

The presence of the trifluoromethyl group is known to enhance lipophilicity and may influence the compound's interaction with various receptors and enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including but not limited to:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to modulate inflammatory responses.
  • Antimicrobial Effects : Certain piperidine derivatives have demonstrated activity against bacterial strains.

Antitumor Activity

A study conducted on piperidine derivatives indicated that modifications at the aromatic ring significantly affect their antitumor potency. For instance, compounds with trifluoromethyl substitutions showed enhanced activity against glioblastoma cells. The cytotoxicity was measured using standard assays, revealing that the introduction of the trifluoromethyl group improved the efficacy of these compounds (Table 1).

CompoundIC50 (µM)Cell Line
15.2U87MG
23.8A172
32.5T98G

Table 1: Cytotoxicity of selected piperidine derivatives against glioblastoma cell lines.

Anti-inflammatory Properties

In another study, piperidine-based compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that certain derivatives could significantly reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research on related piperidine compounds has shown promising results against various bacterial strains. For example, a derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 4 µg/mL.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, including histamine receptors and sigma receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation.

Q & A

Q. What are the recommended synthetic routes for 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

  • Step 1 : Reacting 3-(trifluoromethyl)phenol with a brominated piperidine derivative (e.g., 3-bromomethylpiperidine) in the presence of a base like K₂CO₃ or NaH to facilitate ether bond formation .
  • Step 2 : Optimizing solvent systems (e.g., DMF, THF, or acetonitrile) and temperature (60–80°C) to enhance yield. Polar aprotic solvents improve nucleophilicity of the phenolate ion .
  • Step 3 : Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Key considerations : Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts like unreacted phenol or dimerization.

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm the piperidine ring protons (δ 1.4–2.8 ppm) and trifluoromethylphenoxy group (δ 6.8–7.5 ppm for aromatic protons; δ 120–125 ppm for CF₃ in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~318.12) and fragmentation patterns.
  • Elemental Analysis : Compare experimental C, H, N, and F% with theoretical values (e.g., C: 52.8%, H: 4.7%, N: 4.4%, F: 17.9%) .

Example : For analogous piperidine derivatives, deviations >0.3% in elemental analysis may indicate impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Piperidine derivatives are often screened for CNS or antimicrobial activity. Recommended assays:

  • Cholinesterase Inhibition : Use Ellman’s method with acetylthiocholine iodide to assess AChE/BuChE inhibition (IC₅₀ values). Donepezil-like derivatives show IC₅₀ < 1 µM .
  • Cancer Cell Viability : MTT assay on cell lines (e.g., MCF-7, HeLa) to determine antiproliferative effects. Piperidine-based compounds may target kinases like ALK/ROS1 .
  • Antimicrobial Screening : Broth microdilution to test MIC against Gram-positive/negative bacteria.

Note : Include positive controls (e.g., donepezil for AChE, cisplatin for cancer) to benchmark activity .

Advanced Research Questions

Q. How can computational tools predict the biological targets of this compound?

Use in silico platforms to identify potential targets:

  • SwissTargetPrediction : Upload the compound’s SMILES string to predict binding affinities for enzymes (e.g., kinases) or GPCRs .
  • PASS Online : Predict activity spectra (e.g., "antipsychotic," "anticancer") based on structural similarity to known drugs .
  • Molecular Docking : AutoDock Vina to model interactions with targets like 5-HT receptors or IKKβ .

Case study : Piperidine derivatives with trifluoromethyl groups showed high affinity for serotonin transporters (SERT) in QSAR models .

Q. How should researchers resolve contradictions between experimental and computational data?

Discrepancies often arise in oxidation potentials or binding energies. Mitigation strategies:

  • Validation : Compare computed redox potentials (e.g., using DFT) with cyclic voltammetry data. For piperidine derivatives, computational errors >0.05 V require recalibration of solvation models .
  • Spectral Mismatches : If NMR signals conflict with predicted shifts, re-examine tautomerism or crystal packing effects. For example, azaphenalene derivatives showed pi-stacking-induced shifts unaccounted for in simulations .

Example : Adjust computational parameters (e.g., solvent dielectric constant) to better align with experimental conditions .

Q. What strategies enhance enantioselective synthesis of chiral piperidine derivatives?

To isolate enantiomers (e.g., (-)-trans vs. (+)-cis):

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates .
  • Chiral Resolutions : Employ diastereomeric salt formation with tartaric acid derivatives .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak IG) to separate enantiomers.

Key data : For trans-4-(4-fluorophenyl)-3-phenoxymethylpiperidine, enantiomeric excess (ee) >98% was achieved using (R)-BINAP .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic SAR approaches include:

  • Substituent Variation : Replace the trifluoromethyl group with Cl, Br, or methyl to assess impact on logP and target binding .
  • Scaffold Hopping : Compare piperidine with morpholine or pyrrolidine analogs to evaluate ring size effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., phenoxy methyl) for 5-HT receptor binding using CoMFA .

Case study : Piperidine derivatives with 3,5-bis(trifluoromethyl)phenoxy showed 10-fold higher SERT inhibition than mono-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.